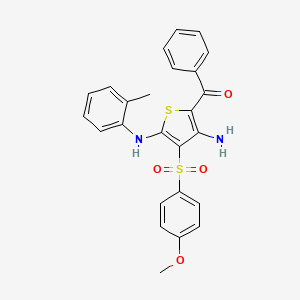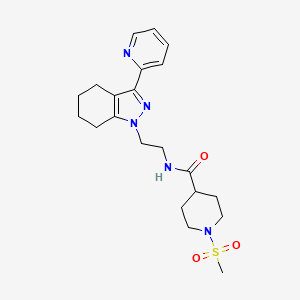
4-Ethenyloxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular and crystal structure of a compound closely related to 4-Ethenyloxane-4-carboxylic acid, specifically 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, has been determined using X-ray diffraction methods. This compound exhibits an orthorhombic crystal system and is characterized by unit cell parameters that contribute to its unique structure. The molecule's appearance is influenced by numerous intra- and intermolecular interactions, which give it a four-ring structure appearance. These interactions are primarily C-H···O hydrogen bonds, which play a significant role in stabilizing the structure .
Synthesis Analysis
The synthesis of compounds with complex structures often involves multi-component reactions. For instance, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, a compound with a different core but relevant to the synthesis analysis, was achieved through a three-component condensation process. This process involved benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of trichloroacetic acid. The structure of the synthesized product was confirmed by X-ray analysis . This method demonstrates the potential pathways that could be explored for the synthesis of 4-Ethenyloxane-4-carboxylic acid.
Chemical Reactions Analysis
The study of chemical reactions often involves examining how different molecules interact with each other. In the case of Benzene-1,3-dicarboxylic acid–1,2-bis(4-pyridyl)ethene, the molecules are linked by classical O—H···N hydrogen bonds, forming an extended one-dimensional zigzag chain. Furthermore, these chains are connected to neighboring ones through π–π interactions between the pyridine and aromatic rings. Such interactions are crucial in understanding the reactivity and the formation of supramolecular frameworks in related compounds like 4-Ethenyloxane-4-carboxylic acid .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 4-Ethenyloxane-4-carboxylic acid, the analysis of similar compounds provides insights into what can be expected. The presence of hydrogen bonds and π–π interactions, as seen in the related compounds, suggests that 4-Ethenyloxane-4-carboxylic acid may also exhibit significant solubility in polar solvents and could form stable crystal structures under certain conditions. The orthorhombic crystal system and specific unit cell parameters of related molecules indicate that 4-Ethenyloxane-4-carboxylic acid might also crystallize in a similar manner, with its own unique parameters .
科学的研究の応用
Sensing Applications
4-Ethenyloxane-4-carboxylic acid and its derivatives have been explored in the context of sensing applications. For example, certain coordination polymers based on carboxyphenoxyphthalate (a compound related to 4-Ethenyloxane-4-carboxylic acid) demonstrated the ability to sense nitrobenzene in ppm concentrations, highlighting their potential in fluorescence-based probing and detection technologies (Wang et al., 2015).
Thermodynamic Properties
The thermodynamic behavior of materials related to 4-Ethenyloxane-4-carboxylic acid has been a subject of interest. For instance, the significant shifts in pKa values of benzoic acid-modified surfaces were explored, revealing the influence of surface characteristics and the surrounding solvent environment on these shifts. This investigation provides valuable insights into the thermodynamic properties of carboxylic acid groups when attached to different surfaces (Abiman et al., 2007).
Antioxidant Activities
The structure-antioxidant activity relationship of various phenolic acids, including those with carboxylic acid groups, has been studied. These studies elucidate how specific functional groups, such as methoxy and phenolic hydroxyl groups, influence antioxidant activities, providing a basis for potential applications of 4-Ethenyloxane-4-carboxylic acid derivatives in areas where oxidative stress mitigation is crucial (Chen et al., 2020).
Biocatalysis and Reduction Processes
Carboxylic acid reductases (CARs) that can selectively reduce carboxylic acids to aldehydes under mild conditions have been studied, demonstrating their potential in biocatalysis. The broad range of substrates, including bifunctional carboxylic acids, that CARs can act upon suggests possible applications for 4-Ethenyloxane-4-carboxylic acid in creating more efficient biocatalytic processes (Khusnutdinova et al., 2017).
Solvation and Self-Association
The interplay between self-association and solvation in polar liquids, involving carboxylic acids, offers insights into solvent-solute interactions. Understanding these interactions is crucial for applications in which 4-Ethenyloxane-4-carboxylic acid might be used as a solvent or as part of solvation processes (Amenta et al., 2013).
作用機序
Safety and Hazards
The safety information available indicates that 4-Ethenyloxane-4-carboxylic acid has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-ethenyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCXNDZURGFZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenyloxane-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

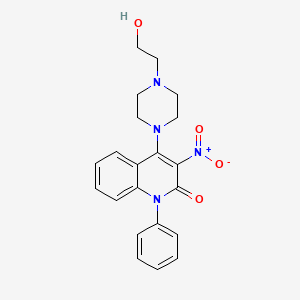
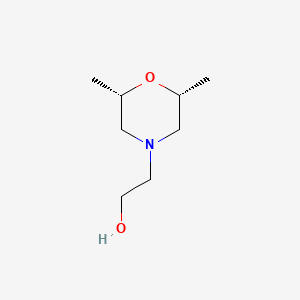
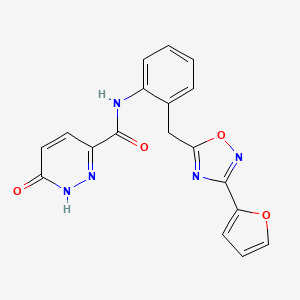
![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)
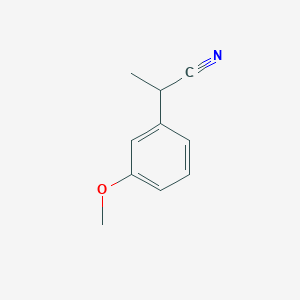
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)
![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

